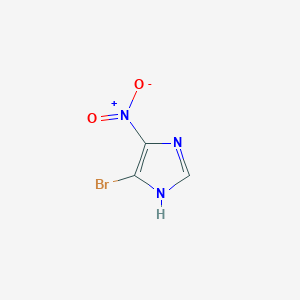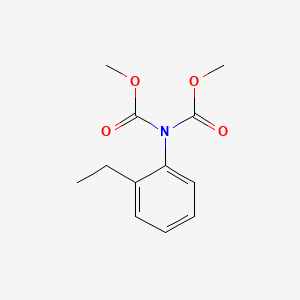
1,2-Didecanoyl-sn-glycerol
Descripción general
Descripción
1,2-Didecanoyl-sn-glycerol: is a diacylglycerol compound where two decanoic acid molecules are esterified to the sn-1 and sn-2 positions of glycerol. This compound is an analog of the protein kinase C-activating second messenger diacylglycerol. It is used in various biochemical and pharmacological studies due to its structural similarity to naturally occurring diacylglycerols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Didecanoyl-sn-glycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of enzymatic methods, where lipases are employed to catalyze the esterification of glycerol with decanoic acid. This method offers advantages such as mild reaction conditions and high specificity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Didecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Ketones or aldehydes.
Aplicaciones Científicas De Investigación
1,2-Didecanoyl-sn-glycerol has several applications in scientific research:
Biochemistry: It is used as a substrate in studies involving human pancreatic lipase and other enzymes.
Medicine: It is investigated for its potential role in modulating lipid metabolism and related disorders.
Industry: It is used in the formulation of various biochemical assays and as a standard in lipid research.
Mecanismo De Acción
1,2-Didecanoyl-sn-glycerol exerts its effects by mimicking the action of naturally occurring diacylglycerols. It activates protein kinase C by binding to its regulatory domain, leading to the translocation of the enzyme from the cytosol to the plasma membrane. This activation triggers a cascade of downstream signaling events involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
1,2-Dioctanoyl-sn-glycerol: Similar in structure but contains octanoic acid instead of decanoic acid.
1,2-Dioctadecanoyl-sn-glycerol: Contains octadecanoic acid and has different physical and chemical properties.
Uniqueness: 1,2-Didecanoyl-sn-glycerol is unique due to its specific chain length of decanoic acid, which influences its solubility, reactivity, and interaction with enzymes compared to other diacylglycerols .
Propiedades
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336545 | |
| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127179-48-0 | |
| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B7805385.png)













